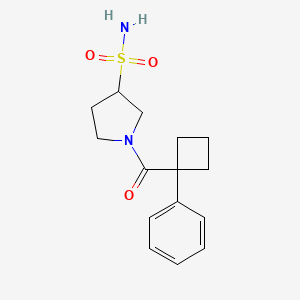
1-(1-Phenylcyclobutanecarbonyl)pyrrolidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenylcyclobutanecarbonyl)pyrrolidine-3-sulfonamide is a complex organic compound featuring a pyrrolidine ring, a phenyl group, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenylcyclobutanecarbonyl)pyrrolidine-3-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent product quality. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenylcyclobutanecarbonyl)pyrrolidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of sulfonamide derivatives .
Scientific Research Applications
1-(1-Phenylcyclobutanecarbonyl)pyrrolidine-3-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1-Phenylcyclobutanecarbonyl)pyrrolidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold with various biological activities.
Pyrrolizines: Known for their anti-inflammatory and anticancer properties.
Prolinol: Used in the synthesis of chiral ligands and catalysts.
Uniqueness: 1-(1-Phenylcyclobutanecarbonyl)pyrrolidine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylcyclobutanecarbonyl group and the sulfonamide group distinguishes it from other pyrrolidine derivatives and contributes to its potential as a therapeutic agent .
Properties
IUPAC Name |
1-(1-phenylcyclobutanecarbonyl)pyrrolidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c16-21(19,20)13-7-10-17(11-13)14(18)15(8-4-9-15)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVRWIPPJGMJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)N3CCC(C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
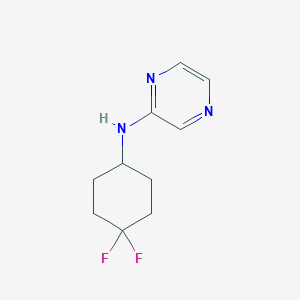

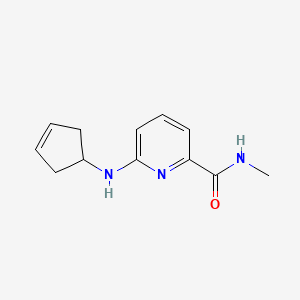
![[(3R)-3-methylmorpholin-4-yl]-(4-phenylpyrimidin-5-yl)methanone](/img/structure/B7441513.png)
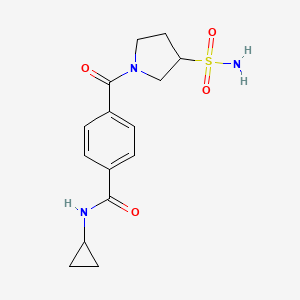
![6-[3-(Phenylmethoxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7441516.png)
![[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7441528.png)
![1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-2-(2-methoxy-5-methylphenyl)ethanone](/img/structure/B7441540.png)
![2-[(3R)-3-methoxypyrrolidin-1-yl]-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7441545.png)
![2-(4-fluorophenyl)-N-[2-(1-methylpyrazol-4-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7441550.png)
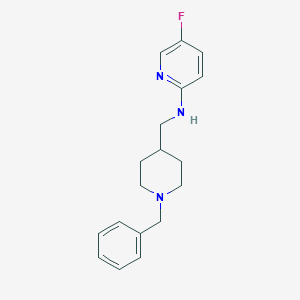
![tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate](/img/structure/B7441563.png)
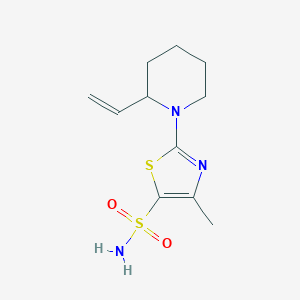
![N-cyclopropyl-4-[(3S)-3-methoxypyrrolidine-1-carbonyl]benzamide](/img/structure/B7441570.png)
